ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate
Description
The exact mass of the compound this compound is 427.21072103 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-[[2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-3-31-23(29)17-7-9-18(10-8-17)24-22(28)16-26-15-21(30-2)20(27)13-19(26)14-25-11-5-4-6-12-25/h7-10,13,15H,3-6,11-12,14,16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRXVNGFNQBTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate (CAS Number: 946366-70-7) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 427.5 g/mol. The structure includes a piperidine ring and a dihydropyridine moiety, which are known to contribute to various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 946366-70-7 |
Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds related to this structure have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
- Antitumor Effects : Research indicates that derivatives of piperidine and dihydropyridine may exhibit significant antitumor activity. For instance, related compounds have demonstrated robust antitumor effects in xenograft models, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific metabolic enzymes, including acetylcholinesterase (AChE). This property could make it a candidate for treating neurological disorders .
Antimicrobial Studies
A study focusing on the antimicrobial properties of piperidine derivatives revealed that compounds similar to this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to the disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Antitumor Activity
In a xenograft model using Karpas-422 cells, related compounds were administered at doses of 160 mg/kg BID, demonstrating substantial tumor reduction. This suggests that the compound's structural components may enhance its efficacy against specific cancer types .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate has garnered attention for its potential therapeutic applications. Its dihydropyridine structure is known for:
- Calcium Channel Blocking : This property suggests potential use in treating hypertension and other cardiovascular diseases by modulating calcium influx in cardiac and vascular smooth muscle cells.
Synthesis and Reaction Pathways
The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Key methods include:
- Starting Materials : The synthesis typically begins with readily available precursors.
- Monitoring Techniques : Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are crucial for assessing purity and yield.
- Common Reagents : The reactions may involve oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation processes.
Biological Mechanism of Action
The mechanism of action is likely related to the compound's interaction with specific biological targets such as enzymes or receptors involved in calcium signaling pathways. This interaction can influence various physiological processes, making it a candidate for further pharmacological studies.
Cardiovascular Applications
Recent studies have explored the efficacy of dihydropyridine derivatives in managing cardiovascular conditions. For instance, research indicates that compounds similar to this compound exhibit significant antihypertensive effects in animal models.
Antioxidant Properties
Research has also highlighted the antioxidant properties of dihydropyridine derivatives. These properties may contribute to protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
